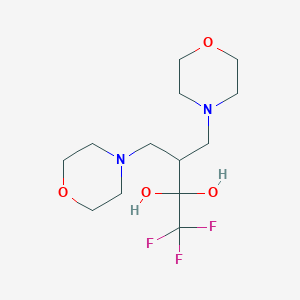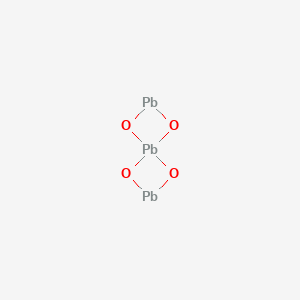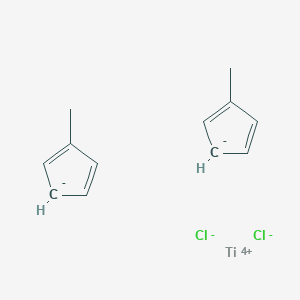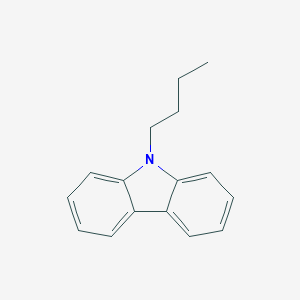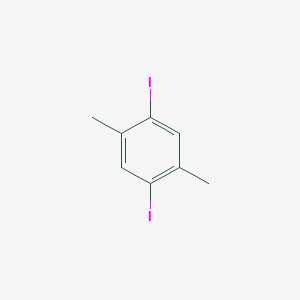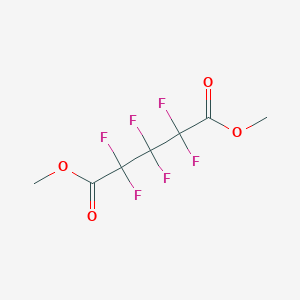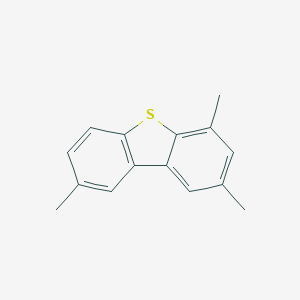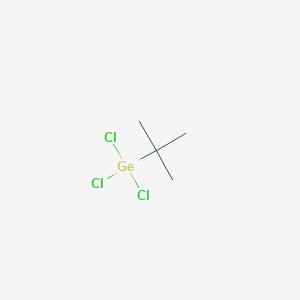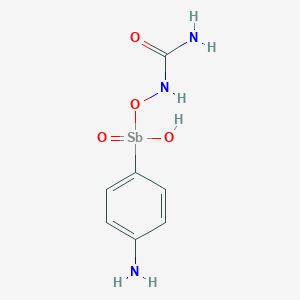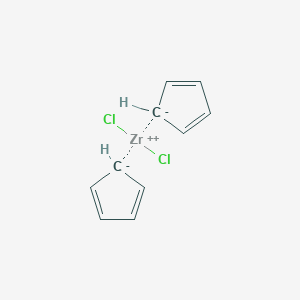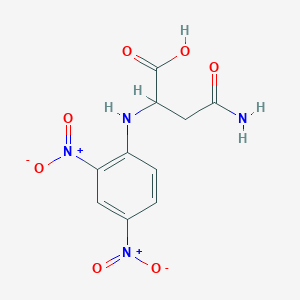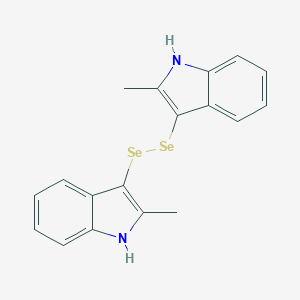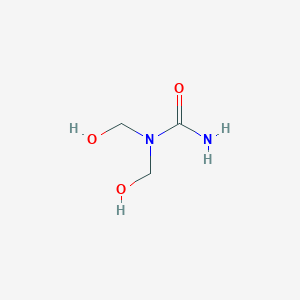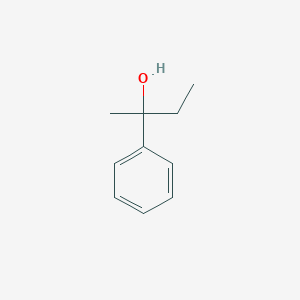
2-苯基丁烷-2-醇
描述
2-Phenylbutan-2-ol, also known as α-ethyl-α-methylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a tertiary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .
科学研究应用
2-Phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It is investigated for its potential use in drug synthesis and as a chiral auxiliary in asymmetric synthesis.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
作用机制
Now, let’s address each of the requested points:
- Additionally, 2-Phenyl-2-butanol acts as an antioxidant, which contributes to its anti-bacterial and anti-fungal properties .
- Upon administration, 2-Phenyl-2-butanol undergoes metabolic transformations. One notable reaction is its dehydration to form a carbocation (carbonium ion) via protonation by an acid catalyst. The carbocation then loses a hydrogen ion and forms a double bond .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
2-Phenylbutan-2-ol can be synthesized through several methods, one of which involves the reaction of phenylmagnesium bromide (a Grignard reagent) with butanone. The reaction proceeds as follows:
C6H5MgBr+CH3COC2H5→C6H5C(C2H5)(CH3)OH+MgBrOH
In this reaction, phenylmagnesium bromide reacts with butanone to form 2-Phenylbutan-2-ol .
Industrial Production Methods
Industrial production of 2-Phenylbutan-2-ol typically involves the same Grignard reaction on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of anhydrous solvents and inert atmosphere to prevent the reaction of Grignard reagent with moisture .
化学反应分析
Types of Reactions
2-Phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylbutan-2-one using oxidizing agents such as chromic acid.
Reduction: It can be reduced to 2-Phenylbutane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen halides (e.g., HCl, HBr) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Phenylbutan-2-one.
Reduction: 2-Phenylbutane.
Substitution: Corresponding alkyl halides (e.g., 2-Phenylbutyl chloride).
相似化合物的比较
Similar Compounds
2-Phenyl-2-propanol: Similar structure but with a shorter carbon chain.
1-Phenyl-2-propanol: Similar structure but with the hydroxyl group on the first carbon.
2-Methyl-1-phenyl-2-propanol: Similar structure with an additional methyl group.
Uniqueness
2-Phenylbutan-2-ol is unique due to its specific arrangement of the phenyl group and the tertiary hydroxyl group, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 2-Phenyl-2-propanol provides different steric and electronic effects, influencing its behavior in chemical reactions .
属性
IUPAC Name |
2-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHYBVJPSZXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030816 | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-75-9 | |
| Record name | α-Ethyl-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1565-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)
